molecular formula C8H7F3O3S B1593995 o-tolyl Trifluoromethanesulfonate CAS No. 66107-34-4

o-tolyl Trifluoromethanesulfonate

Cat. No.: B1593995
CAS No.: 66107-34-4
M. Wt: 240.2 g/mol
InChI Key: RBOGJRXPKONDGC-UHFFFAOYSA-N
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Description

O-Tolyl Trifluoromethanesulfonate, also known as o-Tolyl Triflate, is a chemical compound with the molecular formula C8H7F3O3S . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular weight of this compound is 240.20 . The molecule consists of an aromatic ring (tolyl group) attached to a trifluoromethanesulfonate group .


Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.37 and a refractive index of 1.44 .

Scientific Research Applications

Efficient O-Glycosylations

o-Tolyl Trifluoromethanesulfonate has been effective in promoting O-ribosylations with p-tolyl thioriboside donors. This application is significant in the synthesis of ribosaminouridine library molecules, demonstrating its usefulness in organic synthesis, especially with a wide range of functional groups and reliable alpha/beta selectivity (Kurosu & Li, 2008).

Adsorption at Electrode Interfaces

Trifluoromethanesulfonate ions, including those from this compound, have been studied for their adsorption on mercury electrodes. This research is pivotal for understanding their role in advanced fuel cell systems, especially for the enhanced rate of oxygen reduction in these mediums (Gonzalez & Srinivasan, 1982).

Lewis Acid Catalysis

As a Lewis acid catalyst, this compound facilitates acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. Its high catalytic activity is particularly effective in selective macrolactonization of omega-hydroxy carboxylic acids, making it a valuable tool in organic chemistry (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Cationic Cyclisations

Trifluoromethanesulfonic (triflic) acid, a close relative of this compound, has been utilized as a catalyst for inducing 5-endo cyclisations of homoallylic sulfonamides. This application is crucial for the efficient formation of polycyclic systems, showcasing the versatility of trifluoromethanesulfonates in synthetic chemistry (Haskins & Knight, 2002).

Organic Synthesis

Trifluoromethanesulfonic acid, closely related to this compound, is used in organic synthesis. Its applications include electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and synthesis of carboand heterocyclic structures. Its high protonating power and low nucleophilicity make it a convenient reagent for new organic compound synthesis (Kazakova & Vasilyev, 2017).

Catalyst in Friedel-Crafts Reactions

Gallium(III) trifluoromethanesulfonate, similar to this compound, acts as a catalyst in Friedel-Crafts alkylation and acylation reactions. Its water-tolerant and reusable nature makes it an environmentally friendly and effective catalyst for various organic reactions (Prakash et al., 2003).

Aminolysis of Epoxides

Lanthanide(III) trifluoromethanesulfonates, a category including this compound, have shown extraordinary efficiency in catalyzing the aminolysis of epoxides. This application results in high yields of β-amino alcohols, proving its utility in organic synthesis (Chini et al., 1994).

Safety and Hazards

O-Tolyl Trifluoromethanesulfonate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Triflates, including o-Tolyl Trifluoromethanesulfonate, are being studied for their potential applications in various chemical reactions . For example, the catalytic activity of trifluoromethanesulfonic acid (TfOH) in C- and/or O-acylation has broadened the use of various substrates .

Properties

IUPAC Name

(2-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOGJRXPKONDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341279
Record name 2-Tolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66107-34-4
Record name 2-Tolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Tolyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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